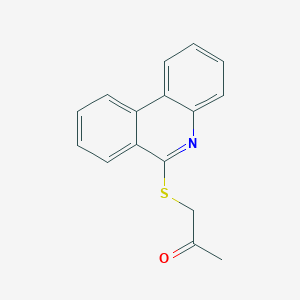
1-Phenanthridin-6-ylsulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenanthridin-6-ylsulfanylpropan-2-one is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a nitrogen heterocyclic compound known for its presence in various bioactive molecules and its role in DNA-binding fluorescent dyes . The compound this compound is characterized by a phenanthridine moiety attached to a propan-2-one group via a sulfanyl linkage.
Preparation Methods
The synthesis of 1-Phenanthridin-6-ylsulfanylpropan-2-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed annulation of phenanthridin-6-yl derivatives with appropriate sulfanyl and propan-2-one precursors . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, and solvents like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-Phenanthridin-6-ylsulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfanyl moiety.
Addition: The carbonyl group in the propan-2-one moiety can undergo addition reactions with nucleophiles like Grignard reagents, forming tertiary alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenanthridin-6-ylsulfanylpropan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenanthridin-6-ylsulfanylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthridine moiety can intercalate into DNA, disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . Additionally, the compound may interact with cellular proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Phenanthridin-6-ylsulfanylpropan-2-one can be compared with other phenanthridine derivatives, such as phenanthridin-6(5H)-one and phenanthridin-6-ylmethanol . These compounds share a similar phenanthridine core but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct reactivity and biological activity compared to its analogs.
Similar compounds include:
- Phenanthridin-6(5H)-one
- Phenanthridin-6-ylmethanol
- Phenanthridin-6-ylamine
These compounds are studied for their diverse applications in chemistry, biology, and medicine, highlighting the versatility and importance of phenanthridine derivatives in scientific research .
Properties
CAS No. |
13896-98-5 |
|---|---|
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
1-phenanthridin-6-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C16H13NOS/c1-11(18)10-19-16-14-8-3-2-6-12(14)13-7-4-5-9-15(13)17-16/h2-9H,10H2,1H3 |
InChI Key |
NCJVVJWBMVXPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



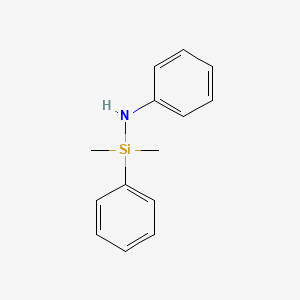
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
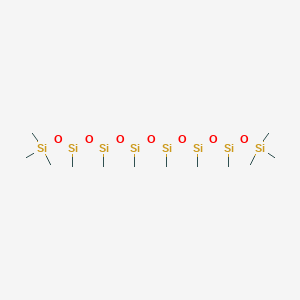

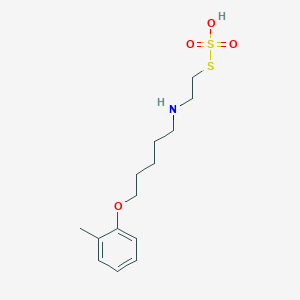
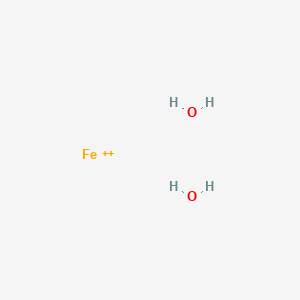
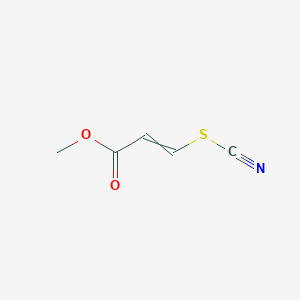

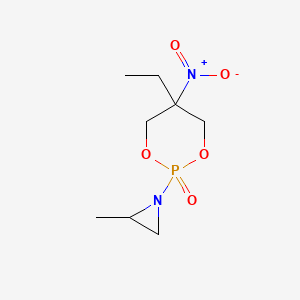
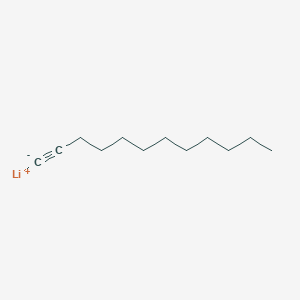
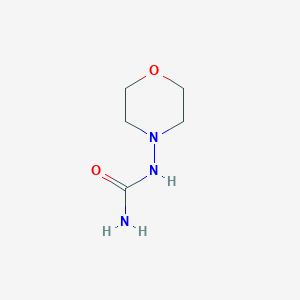
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

